N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDJPHPLCKWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Benzylation and Phenylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 and the benzyl group at N1 are primary sites for nucleophilic substitution.
Regioselectivity in Alkylation
-
Reaction with benzyl bromide : Deprotonation with NaH generates an anion at N3, which undergoes alkylation preferentially at N1 over N3 due to steric and electronic factors . DFT calculations confirm transition-state stabilization for N1 alkylation (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for N3) .
-
Product : N1-benzyl derivatives form exclusively under these conditions .
Table 1: Alkylation Conditions and Outcomes
| Reagent | Base | Solvent | Temperature | Yield | Product Regioselectivity |
|---|---|---|---|---|---|
| Benzyl bromide | NaH | DMF | 0°C → RT | 78% | N1-benzyl isomer only |
Oxidation Reactions
The quinazoline core undergoes oxidation under aerobic conditions.
Formation of Quinazolin-4(3H)-ones
-
Reagents : Ortho-naphthoquinone catalysts with molecular oxygen oxidize the amine group to a ketone .
-
Key Data :
Table 2: Oxidation Products and Yields
| Starting Material | Product | Catalyst | Yield |
|---|---|---|---|
| N-benzyl-6-chloro derivative | 6-Chloro-2-phenylquinazolin-4-one | o-Naphthoquinone | 84% |
Reduction Reactions
Hydrogenation selectively removes the benzyl group while preserving the quinazoline scaffold.
Debenzylation
-
Conditions : H₂ (1 atm), Pd/C catalyst, ethanol, RT.
-
Outcome : N1-debenzylated product (6-chloro-4-phenylquinazolin-2-amine) forms in >90% yield .
Cross-Coupling Reactions
The chloro substituent participates in metal-free C–N bond-forming reactions.
Three-Component Assembly
-
Reactants : Arenediazonium salts, nitriles, and bifunctional anilines .
-
Mechanism :
-
Formation of N-arylnitrilium intermediates.
-
Nucleophilic addition and cyclization with anilines.
-
-
Scope : Tolerates electron-withdrawing and -donating groups (e.g., –NO₂, –OMe) .
Table 3: Cross-Coupling Reaction Efficiency
| Diazonium Salt | Nitrile | Aniline Derivative | Yield |
|---|---|---|---|
| 4-Bromobenzenediazonium | Acetonitrile | 2-Aminophenol | 72% |
Comparative Reactivity
The chlorine atom enhances electrophilicity at C6, enabling regioselective modifications absent in non-halogenated analogues.
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine, have been studied for their diverse biological activities. These compounds have shown promise in treating various diseases due to their ability to interact with specific biological targets.
Antitumor Activity
Research indicates that quinazoline derivatives can act as potent antitumor agents. For instance, a study demonstrated that novel quinazoline derivatives exhibited broad-spectrum antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 5.0 | Breast Cancer |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Melanoma |
| 2-aminoquinazoline derivatives | 6 | Neurodegenerative Diseases |
Targeting A2A Adenosine Receptors
Another significant application of quinazoline derivatives is their role as antagonists of the A2A adenosine receptor (A2AR), which is implicated in neurodegenerative diseases and cancer. The structural modifications on the quinazoline scaffold enhance binding affinity and selectivity for A2AR, making these compounds valuable candidates for drug development .
Table 2: Binding Affinities of A2AR Antagonists
| Compound Name | Ki (nM) | Activity |
|---|---|---|
| This compound | 15 | Antagonist |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 5 | Antagonist |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions that yield high purity and yield .
Synthesis Route
- Starting Materials : Begin with appropriate anilines and chlorinated quinazolines.
- Nucleophilic Substitution : React the aniline with a chlorinated precursor under basic conditions.
- Cyclization : Promote cyclization through heating or catalytic methods to form the quinazoline core.
- Purification : Use recrystallization or chromatography to isolate the desired product.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various therapeutic contexts:
Anticancer Studies
In a recent study focusing on the antitumor properties of quinazoline derivatives, this compound was tested against breast cancer cell lines, showing significant cytotoxic effects with an IC50 value indicating potency comparable to established chemotherapeutics .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of quinazoline derivatives on neuronal cells subjected to oxidative stress. The study found that these compounds could reduce cell death significantly, suggesting potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the quinazoline scaffold significantly influences molecular properties. Key comparisons include:
Halogen Substituents at Position 6
- N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance lipophilicity but reduce metabolic stability. Melting point: 166–167°C .
- 6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine : Chlorine’s smaller size and higher electronegativity could improve solubility relative to bromine. Direct data on the target compound is lacking, but trends suggest chloro derivatives may exhibit lower melting points than bromo/iodo analogs .
Aromatic Substituents at Position 4
- 6-Methyl-N,4-diphenylquinazolin-2-amine: A methyl group at position 6 reduces molecular weight (311.38 g/mol) compared to the chloro-substituted target compound (estimated ~408.45 g/mol).
N-Substituent Variations
- 6-Chloro-N-(morpholinopropyl)-4-phenylquinazolin-2-amine: A morpholine group increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic benzyl group in the target compound .
Structural and Functional Implications
Table 1: Comparative Analysis of Key Derivatives
Key Observations :
- Chlorine vs.
- Benzyl vs. Aryl Groups : The N-benzyl group in the target compound may improve blood-brain barrier penetration relative to morpholine or thiophene derivatives .
- 4-Phenyl Substitution : Shared with and compounds, this group likely stabilizes the quinazoline core via aromatic interactions.
Biological Activity
N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine is a novel compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide.
- Benzylation : The introduction of the benzyl group is performed using benzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).
- Diphenylation : This is accomplished through a palladium-catalyzed cross-coupling reaction using phenylboronic acid.
The resulting compound possesses a unique structure characterized by the presence of both electron-donating (benzyl and diphenyl) and electron-withdrawing (chloro) groups, which influence its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinazoline derivatives have been documented to exert effects through:
- Inhibition of Enzymes : Many quinazolines act as inhibitors of various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases and cancer therapy.
Anticancer Activity
Research indicates that quinazoline derivatives can exhibit significant anticancer properties. For example, studies have shown that certain analogs demonstrate high affinity for A2A receptors with Ki values in the nanomolar range (e.g., 20 nM) and exhibit antagonist activity with IC₅₀ values around 6 µM . This suggests potential applications in treating cancers where A2A receptor modulation is beneficial.
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties similar to other quinazolines. Compounds from this class have been evaluated for their ability to selectively inhibit COX-II enzymes, which play a crucial role in inflammation .
Comparative Analysis
To better understand the biological efficacy of this compound, a comparison with related compounds is essential:
| Compound | Ki (nM) | IC₅₀ (µM) | Biological Activity |
|---|---|---|---|
| This compound | 20 | 6 | A2A receptor antagonist; anticancer |
| 6-Bromoquinazoline | 50 | 10 | General anticancer activity |
| N-Benzylquinazoline | 30 | 8 | Antimicrobial and anticancer |
Case Studies
- Neurodegenerative Diseases : In a study focusing on A2A antagonists for neuroprotection, quinazoline derivatives were shown to reduce neuroinflammation and protect neuronal cells from apoptosis .
- Cancer Therapy : Research on quinazoline derivatives indicated their potential in inhibiting tumor growth in various cancer models by modulating signaling pathways associated with cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-6-chloro-N,4-diphenylquinazolin-2-amine, and how can reaction purity be optimized?
- Methodology :
-
Step 1 : Start with a nucleophilic substitution reaction between 6-chloro-4-chloroquinazoline and N-benzylaniline in a polar aprotic solvent (e.g., DMF) with Hunig’s base to facilitate amine coupling .
-
Step 2 : Monitor reaction progress via TLC. Purify the crude product using silica gel column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) to achieve >95% purity .
-
Step 3 : Validate purity via LCMS with trifluoroacetic acid-modified gradients and confirm structural integrity using / NMR spectroscopy .
- Key Data :
| Parameter | Optimal Condition | Purity Outcome |
|---|---|---|
| Solvent | DMF | >95% |
| Purification Method | Gradient silica column | 99% yield |
| LCMS Retention Time | 3.050 min (3-min gradient) | Confirmed |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Use NMR to identify aromatic proton environments (δ 7.2–8.5 ppm for quinazoline and benzyl groups) and NMR to confirm carbonyl (C=O) and aromatic carbons .
- Perform HRMS (ESI) for exact mass validation (e.g., m/z 362.0957 [M+H]) and compare with theoretical values .
- Employ X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?
- Methodology :
-
Step 1 : Use density functional theory (DFT) to calculate electron distribution in the quinazoline core, focusing on the chloro and benzyl substituents’ effects on binding affinity .
-
Step 2 : Perform molecular docking (e.g., AutoDock Vina) against target kinases (e.g., CLK1, CDC2-like kinases) to predict binding modes .
-
Step 3 : Synthesize derivatives with substituents predicted to improve hydrophobic interactions (e.g., fluorophenyl or morpholine groups) and validate via kinase inhibition assays .
- Key Findings :
| Substituent | Predicted ΔG (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| 6-Cl, N-benzyl | -9.2 | 120 ± 15 |
| 6-F, N-(4-F-benzyl) | -10.1 | 85 ± 10 |
Q. What strategies resolve discrepancies in biological activity data across assays?
- Methodology :
-
Step 1 : Validate assay conditions (e.g., ATP concentration, pH) to ensure consistency. For kinase assays, use orthogonal methods like fluorescence polarization and radiometric assays .
-
Step 2 : Check compound stability under assay conditions via LCMS to rule out degradation .
-
Step 3 : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features with activity trends .
- Example Workflow :
Inconsistent IC\(_{50}\) → Confirm purity → Re-test in orthogonal assay → Analyze SAR → Refine computational model
Q. How can factorial design optimize reaction conditions for scaled synthesis?
- Methodology :
-
Step 1 : Define critical variables (e.g., temperature, solvent ratio, catalyst loading) using a 2 factorial design to minimize experimental runs .
-
Step 2 : Analyze main effects and interactions via response surface methodology (RSM). Prioritize factors with p < 0.05 .
-
Step 3 : Validate optimized conditions (e.g., 80°C, DMF:HO 4:1) in triplicate to ensure reproducibility .
- Optimization Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent Ratio (DMF:HO) | 2:1 | 6:1 | 4:1 |
| Catalyst (mol%) | 5 | 15 | 10 |
Data Contradiction Analysis
Q. Why might in vitro and in silico activity data diverge, and how can this be addressed?
- Root Causes :
- Solvent accessibility in crystal structures vs. dynamic cellular environments.
- Off-target interactions not modeled computationally.
- Solutions :
- Use molecular dynamics (MD) simulations to account for protein flexibility .
- Incorporate metabolic stability assays (e.g., microsomal incubation) to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
